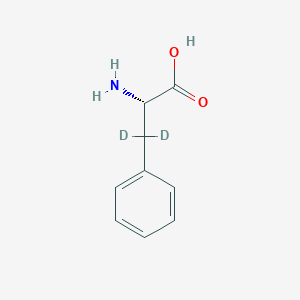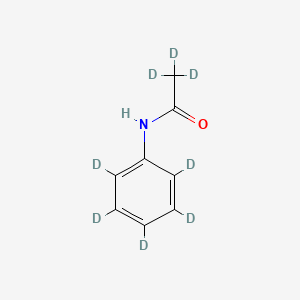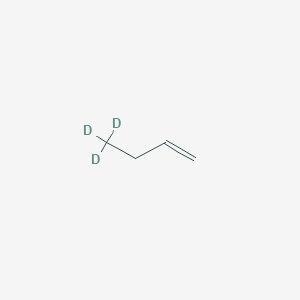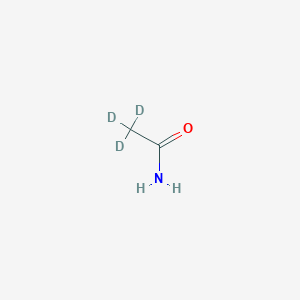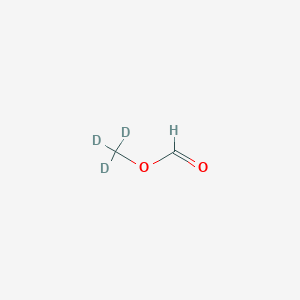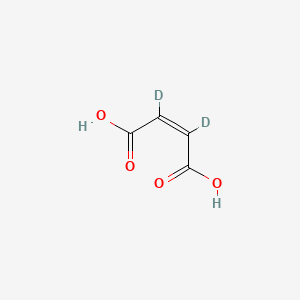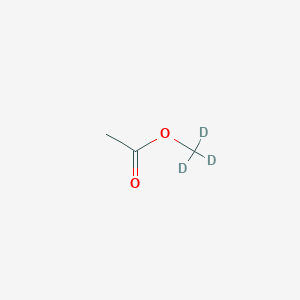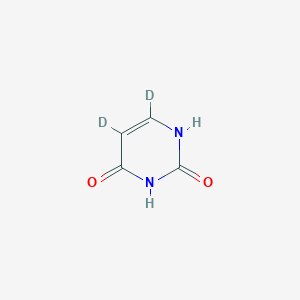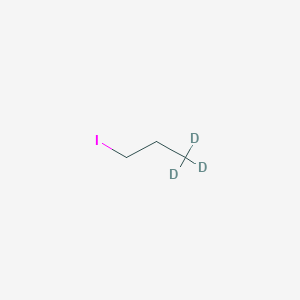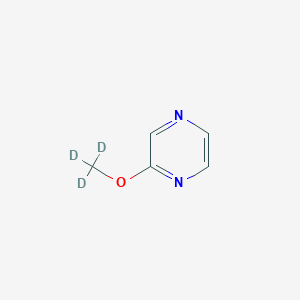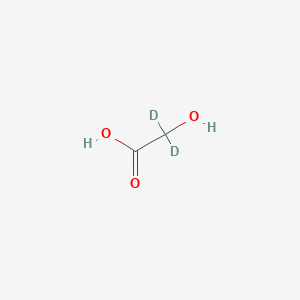
Glycolic-2,2-D2 acid
概要
説明
Glycolic-2,2-D2 acid, also known as glycolic acid or hydroxyacetic acid, is a colorless, odorless, and hygroscopic organic compound . It is the smallest alpha hydroxy acid and is widely used for skincare applications .
Synthesis Analysis
This compound can be prepared by the Cannizzarorearrangement of glyoxal-d2 and by the action of nitrous acid on glycine-d5 . Another synthetic pathway involves the bioproduction of glycolic acid from lignocellulosic sugars .Molecular Structure Analysis
The molecular formula of this compound is C2H2D2O3 . It has an average mass of 78.064 Da and a monoisotopic mass of 78.028595 Da .Chemical Reactions Analysis
Glycolic acid is a 2-hydroxy monocarboxylic acid that is functionally related to acetic acid . It is a constituent of sugarcane juice and has a role as a metabolite and a keratolytic drug .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 265.6±13.0 °C at 760 mmHg, and a flash point of 128.7±16.3 °C . It has a polar surface area of 58 Å2 and a molar volume of 53.7±3.0 cm3 .科学的研究の応用
Bioproduction from Renewable Resources
Glycolic acid is of interest due to its applications across various industrial sectors. A novel synthetic pathway for the microbial production of glycolic acid from lignocellulosic sugars has been developed, aiming for maximum carbon conservation. This pathway, termed "glycoptimus," involves the overexpression of specific E. coli genes to enable glycolic acid production from pentose and hexose sugars, offering a 50% increase in production efficiency compared to existing pathways. This biotechnological approach addresses concerns about the use of fossil resources in glycolic acid production and aligns with the demand for bio-sourced products (Lachaux et al., 2019).
Biodegradable Polymers for Drug Delivery
Glycolic acid is a key component in the synthesis of poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer widely used in drug delivery systems and tissue engineering. PLGA's biocompatibility, tunable degradation rates, and FDA approval make it suitable for various medical applications, including controlled drug delivery for small molecules and macromolecules (Makadia & Siegel, 2011).
Bone Tissue Engineering
PLGA-based biomaterials, incorporating glycolic acid, are utilized in bone tissue engineering due to their biocompatibility, tailored biodegradation rate, and ability to enhance bone tissue function. These materials are designed to provide better interaction with biological materials and are particularly suitable for cultures and regions where animal-derived products are not preferred (Gentile et al., 2014).
Biotechnological Production Advances
The biotechnological production of glycolic acid, leveraging renewable resources, has seen significant advancements. Genetically modified microorganisms, including E. coli, Corynebacterium glutamicum, and yeast, have been engineered to improve the yield of glycolic acid from sugars, demonstrating the potential of microbial pathways in sustainable production processes (Salusjärvi et al., 2019).
Cosmetic and Dermatological Applications
Although primarily known for its use in cosmetic products, glycolic acid's role in scientific research extends to the investigation of its effects on skin cells and tissues. Studies have explored its ability to modulate collagen production in human skin fibroblast cultures, providing insights into its mechanisms of action at the cellular level and its potential therapeutic benefits (Moy et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,2-dideuterio-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-DICFDUPASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



